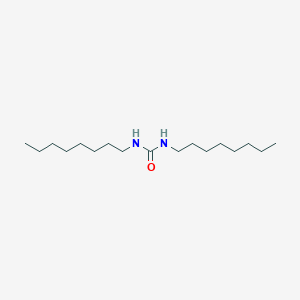

N,N'-Dioctylurea

Cat. No. B8340252

M. Wt: 284.5 g/mol

InChI Key: NLCAUVFHXKUYMZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05189205

Procedure details

This example demonstrates the preparation of n-octylisocyanate using boron tribromide as the "dehydrating agent." A 100 mL Fischer-Porter bottle was charged with octylamine (0.64 g, 5.0 mmol), cyclohexyltetraethyl guanidine (2.53 g, 10.0 mmol), biphenyl (0.15 g, 1 mmol; internal standard) and 25 mL of CH2Cl2. The reaction vessel was pressurized to 80 psig with CO2 and rapid stirring was initiated. A second Fischer-Porter bottle was charged with boron tribromide (1.26 g, 5.0 mmol) and 25 mL CH2Cl2, then pressurized to 80 psi with CO2. The solutions were stirred for 20 minutes at 21° C. after which time the carbamate salt was added to the solution of BBr3. A sample was taken after five minutes and diluted with diethyl ether and analyzed by gas chromatography. The yield of cyclohexylisocyanate was 13% relative to the biphenyl internal standard. The reaction mixture was stirred for 24 hours at the end of which time a second sample was taken giving 26% yield of cyclohexylisocyante and 30% di-n-octyl urea (85% conversion of amine) as determined by gas chromatography.

Name

cyclohexyltetraethyl guanidine

Quantity

2.53 g

Type

reactant

Reaction Step Seven

Name

Yield

26%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([N:9]=[C:10]=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].B(Br)(Br)Br.[CH2:16]([NH2:24])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].C1(N=C(N(CC)CC)N(CC)CC)CCCCC1.C1(C2C=CC=CC=2)C=CC=CC=1.C(=O)=O.C(=O)([O-])N.C1(N=C=O)CCCCC1>C(OCC)C.C(Cl)Cl>[CH2:1]([NH:9][C:10](=[O:11])[NH:24][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCC)N=C=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

B(Br)(Br)Br

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)N=C=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C1=CC=CC=C1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)OCC

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

B(Br)(Br)Br

|

Step Seven

|

Name

|

|

|

Quantity

|

0.64 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCC)N

|

|

Name

|

cyclohexyltetraethyl guanidine

|

|

Quantity

|

2.53 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)N=C(N(CC)CC)N(CC)CC

|

|

Name

|

|

|

Quantity

|

0.15 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Nine

|

Name

|

|

|

Quantity

|

1.26 g

|

|

Type

|

reactant

|

|

Smiles

|

B(Br)(Br)Br

|

|

Name

|

|

|

Quantity

|

25 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(N)([O-])=O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

rapid stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture was stirred for 24 hours at the end of which time a second sample

|

|

Duration

|

24 h

|

Outcomes

Product

Details

Reaction Time |

5 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCC)NC(NCCCCCCCC)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 26% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |